
2-Isopropenyl-2-oxazoline
Overview
Description
2-Isopropenyl-2-oxazoline is a versatile compound that has garnered significant interest in various scientific fields. It is a member of the oxazoline family, characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
2-Isopropenyl-2-oxazoline can be synthesized through several methods. One common approach involves the free-radical polymerization of this compound monomers . Additionally, controlled/living polymerization techniques such as living anionic polymerization, atom transfer radical polymerization, reversible addition–fragmentation transfer, and rare earth metal-mediated group transfer polymerization are also employed . These methods allow for precise control over the molecular weight and structure of the resulting polymers.
Industrial production methods often involve the amidation of propionic acid with ethanolamine, followed by dehydration of the resulting amide in the presence of a catalyst . This process yields this compound with high efficiency and purity.
Chemical Reactions Analysis
Polymerization Reactions
iPOx undergoes selective polymerization via radical or cationic mechanisms, producing structurally distinct polymers:
Table 1: Polymerization Methods and Outcomes
Key findings:
- Radical polymerization preserves the oxazoline ring, enabling subsequent post-modification .
- ATRP achieves low dispersity (Đ < 1.3) and precise molecular weight control .
Post-Polymerization Modification (PPM)
The pendant oxazoline rings in PIPOx react with nucleophiles under catalyst-free conditions:
Table 2: Functionalization Reactions of PIPOx
Key findings:
- Sequential modification of PIPOx-VDM copolymers requires prior VDM functionalization to avoid side reactions .
- Reaction with aliphatic acids (e.g., propionic acid) introduces LCST behavior (T = 32–64°C) .
Cross-Linking Reactions
iPOx-derived polymers form stable networks through covalent or dynamic bonding:
Table 3: Cross-Linking Strategies
Key findings:
- Disulfide-crosslinked PIPOx hydrogels release 5-fluorouracil (5-FU) by 80% under reductive conditions .
- Amphiphilic PIPOx-b-PEG forms micelles in PBS (Dh = 50–120 nm) .
Copolymerization Reactions
iPOx forms statistical and block copolymers with tailored properties:
Reaction Kinetics and Selectivity
- Rate of oxazoline ring-opening : Follows pseudo-first-order kinetics with k = 0.12 h⁻¹ for carboxylic acids .
- Selectivity : Thiols react preferentially over amines at pH 7.4 due to higher nucleophilicity .
- Side reactions : Isopropenyl group participation is suppressed below 60°C .
Biomedical Functionalization
PIPOx’s biocompatibility (non-cytotoxic up to 50 mg/mL ) enables:
Scientific Research Applications
Synthesis of Poly(2-isopropenyl-2-oxazoline)
PIPOx can be synthesized through several polymerization methods, including:
- Living Anionic Polymerization : This method allows for precise control over the molecular weight and architecture of the resulting polymer.
- Atom Transfer Radical Polymerization (ATRP) : ATRP has been utilized to produce PIPOx with defined structures and low dispersity.
- Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization : This technique facilitates the synthesis of PIPOx with tailored properties.
The unique structure of PIPOx includes reactive 2-oxazoline groups that enable post-polymerization modifications, enhancing its functionality for specific applications .
Drug Delivery Systems
PIPOx exhibits promising characteristics for drug delivery applications due to its biocompatibility and ability to form micelles. These micelles can encapsulate various therapeutic agents, allowing for controlled release. The following features contribute to its effectiveness:
- Thermosensitivity : PIPOx can form thermoresponsive hydrogels that change properties in response to temperature variations, making them suitable for targeted drug delivery .
- Immunomodulation : Studies have shown that PIPOx can modulate immune responses, which is beneficial in developing drug delivery systems that require minimal immune activation .
Tissue Engineering
The use of PIPOx in tissue engineering is highlighted by its ability to create hydrogels that mimic the extracellular matrix. These hydrogels support cell growth and tissue regeneration due to their:
- Biocompatibility : PIPOx has been demonstrated to be non-cytotoxic even at high concentrations, making it suitable for direct contact with living tissues .
- Customizable Properties : The swelling behavior and degradation rates of PIPOx-based hydrogels can be adjusted through formulation changes, allowing for tailored applications in various tissue types .
Hydrogel Development
Hydrogels synthesized from PIPOx have shown potential in various medical applications, including:
- Wound Healing : Their hydrophilic nature allows for moisture retention, promoting healing.
- Ophthalmic Applications : The non-cytotoxic nature and protein-repellent properties make these hydrogels ideal candidates for ocular drug delivery systems .
Case Studies
Several studies have documented the successful application of PIPOx in biomedical fields:
Mechanism of Action
The mechanism of action of 2-isopropenyl-2-oxazoline is primarily based on its ability to undergo ring-opening reactions. The oxazoline ring can react with various functional groups, leading to the formation of new bonds and the modification of existing structures . This reactivity is harnessed in the synthesis of complex macromolecular architectures and functional materials.
Comparison with Similar Compounds
2-Isopropenyl-2-oxazoline is often compared with other oxazoline derivatives such as 2-methyl-2-oxazoline and 2-ethyl-2-oxazoline . While these compounds share similar structural features, this compound is unique due to its higher reactivity and ability to form more complex structures. This makes it particularly valuable in applications requiring precise control over polymer architecture and functionality.
Similar compounds include:
- 2-Methyl-2-oxazoline
- 2-Ethyl-2-oxazoline
- 2-Vinyl-4,4-dimethyl-5-oxazolone
Biological Activity
2-Isopropenyl-2-oxazoline (iPOx) is a versatile monomer that has garnered significant attention in the field of polymer chemistry and biomedical applications. Its polymerized form, poly(this compound) (PIPOx), exhibits notable biological activities, particularly in immunomodulation, drug delivery, and tissue engineering. This article provides a comprehensive overview of the biological activity of iPOx, supported by case studies, research findings, and data tables.
iPOx can be polymerized through various methods, including living anionic polymerization and atom transfer radical polymerization (ATRP). The resulting PIPOx is characterized by its pendant 2-oxazoline groups that enable selective reactions with thiol and carboxylic acid-containing compounds without catalysts. This reactivity makes PIPOx a promising candidate for functionalization in biomedical applications .
Research indicates that PIPOx exhibits significant immunomodulatory properties. It has been shown to stimulate the proliferation of macrophages and influence cytokine production. Specifically, PIPOx sensitizes immune cells such as CD11c+ dendritic cells and CD14+ monocytes to produce cytokines associated with Th1 (IFN-γ), Th2 (IL-4), Th17 (IL-17), and regulatory T cells (IL-10) responses . These findings suggest that PIPOx can modulate immune responses towards both pro-inflammatory and anti-inflammatory pathways.
Case Studies
- Macrophage Activation : In vitro studies demonstrated that PIPOx enhances the phagocytic activity of RAW 264.7 macrophages, promoting their polarization towards an M1 phenotype, which is associated with anti-tumor activity .
- Cytokine Production : A study evaluated the cytokine profiles of splenic cells exposed to PIPOx. Results showed elevated levels of pro-inflammatory cytokines (IFN-γ, IL-17) in response to PIPOx, indicating a shift towards protective immunity .
Biocompatibility and Cytotoxicity
PIPOx has been extensively studied for its biocompatibility. In vitro cytotoxicity assessments using murine fibroblast cell lines revealed that PIPOx is non-cytotoxic at concentrations up to 10 mg/mL . Furthermore, varying molecular weights of PIPOx were tested for their effects on cell viability, with higher molecular weights correlating with increased macrophage proliferation .
Applications in Drug Delivery
PIPOx's unique properties facilitate its use in drug delivery systems. For instance, studies have explored the conjugation of ibuprofen to PIPOx, resulting in hydrophilic drug carriers that maintain solubility in physiological conditions without aggregation . Additionally, molecularly imprinted polymers (MIPs) based on PIPOx have been developed for targeted drug delivery applications .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Study | Biological Activity | Findings |
---|---|---|
Study 1 | Macrophage Activation | Enhanced phagocytosis and M1 polarization |
Study 2 | Cytokine Production | Increased IFN-γ and IL-17 levels |
Study 3 | Cytotoxicity Assessment | Non-cytotoxic up to 10 mg/mL |
Study 4 | Drug Delivery Systems | Successful ibuprofen conjugation maintaining solubility |
Q & A
Q. What are the optimal polymerization methods for synthesizing poly(2-isopropenyl-2-oxazoline) (PiPOx) with controlled molecular weights and low dispersity?
Basic Research Question
PiPOx can be synthesized via free radical, living anionic, and cationic ring-opening polymerizations. For controlled molecular weights and narrow dispersity (PDI ≤ 1.17), living anionic polymerization using diphenylmethylpotassium/diethylzinc (DPM-K/Et₂Zn) in tetrahydrofuran at 0°C is optimal, achieving molecular weights up to 100,000 g/mol . Free radical polymerization is simpler but yields broader dispersity, while cationic methods require careful initiator selection to avoid side reactions .
Table 1: Comparison of Polymerization Methods
Q. How can post-polymerization functionalization of PiPOx be systematically designed for stimuli-responsive materials?
Advanced Research Question
The oxazoline side-chain rings in PiPOx react quantitatively with carboxylic acids via ring-opening without catalysts or by-products. To design stimuli-responsive materials:
Select functional carboxylic acids (e.g., azobenzene for light responsiveness, terpyridine for metal coordination).
Optimize reaction conditions (molar ratios, solvent polarity) to control grafting density.
Validate functionality using UV-Vis, fluorescence, or DSC to confirm stimuli-triggered transitions .
Q. How do contradictions in molecular weight outcomes between anionic and radical polymerization methods arise, and how can they be resolved?
Advanced Research Question
Discrepancies arise from differences in initiation efficiency and chain-transfer reactions. Anionic polymerization with DPM-K/Et₂Zn suppresses chain transfer, enabling high molecular weights . In contrast, radical methods often terminate via disproportionation, limiting control. Resolution strategies:
- Use chain-transfer agents in radical polymerization to moderate molecular weight.
- Validate livingness in anionic systems via sequential monomer addition for block copolymers .
Q. What methodologies ensure biocompatibility and low cytotoxicity of PiPOx conjugates for biomedical applications?
Basic Research Question
PiPOx exhibits inherent biocompatibility due to its PEG-like structure. For cytotoxicity assessment:
Conduct 3D reconstructed tissue models to simulate in vivo conditions.
Measure cell viability (MTT assay) and inflammatory response (IL-6/TNF-α levels).
Functionalize PiPOx with bioactive moieties (e.g., ibuprofen) to enhance compatibility .
Q. How can PiPOx-based hydrogels be engineered for tunable degradability in drug delivery?
Advanced Research Question
PiPOx hydrogels are crosslinked via bifunctional carboxylic acids (e.g., succinic acid). To tune degradability:
Adjust crosslinker density to control hydrogel porosity.
Incorporate hydrolytically labile linkers (e.g., ester groups).
Validate degradation kinetics using rheology and HPLC monitoring of released payloads .
Q. What analytical techniques are critical for characterizing PiPOx structure and purity?
Basic Research Question
- NMR Spectroscopy : Confirm monomer incorporation and post-functionalization efficiency.
- Size Exclusion Chromatography (SEC) : Determine molecular weight and dispersity.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (degradation onset >250°C) .
Q. How do copolymerization strategies with iPOx enhance material functionality?
Advanced Research Question
Statistical copolymers of iPOx with styrene or methyl methacrylate enable dual functionality:
Retain oxazoline reactivity for post-modification.
Leverage comonomer properties (e.g., rigidity from styrene).
Use kinetic Monte Carlo simulations to predict monomer sequence distribution and gradient copolymer behavior .
Q. What are the challenges in scaling PiPOx synthesis for reproducible biomedical use?
Advanced Research Question
- Batch-to-batch variability : Mitigate via strict initiator purity and solvent drying.
- Sterility : Use anionic polymerization under inert conditions to avoid endotoxin contamination.
- Regulatory compliance : Characterize endotoxin levels (<0.25 EU/mL) per ISO 10993-1 .
Q. How can stimuli-responsive PiPOx materials be validated under physiological conditions?
Advanced Research Question
- pH responsiveness : Test swelling behavior in PBS at pH 5.0 (lysosomal) vs. 7.4 (bloodstream).
- Thermoresponsiveness : Measure LCST transitions via DSC in simulated body fluid.
- Redox activity : Quantify disulfide bond cleavage using Ellman’s assay .
Q. What strategies address hydrolytic stability limitations in PiPOx-based coatings?
Advanced Research Question
- Crosslinking : Introduce covalent networks via glutaraldehyde or UV-initiated radical crosslinkers.
- Nanocomposites : Embed SiO₂ or TiO₂ nanoparticles to enhance barrier properties.
- Accelerated aging tests : Expose coatings to 85°C/85% RH for 500 hours and monitor mass loss .
Properties
IUPAC Name |
2-prop-1-en-2-yl-4,5-dihydro-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(2)6-7-3-4-8-6/h1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIQIQPLUVLISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27235-08-1 | |
Record name | Oxazole, 4,5-dihydro-2-(1-methylethenyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27235-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8065086 | |
Record name | Oxazole, 4,5-dihydro-2-(1-methylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10471-78-0 | |
Record name | 2-Isopropenyl-2-oxazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10471-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropenyl-2-oxazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010471780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazole, 4,5-dihydro-2-(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxazole, 4,5-dihydro-2-(1-methylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ISOPROPENYL-2-OXAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1222UHN97L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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